molecular formula C21H17N3O2S B2698475 2-amino-3-(thiophene-2-carbonyl)-N-(m-tolyl)indolizine-1-carboxamide CAS No. 898417-00-0

2-amino-3-(thiophene-2-carbonyl)-N-(m-tolyl)indolizine-1-carboxamide

Cat. No. B2698475
M. Wt: 375.45
InChI Key: MVWYRMKZTVCXCG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, including any catalysts, solvents, or specific conditions required.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography, NMR, or computational chemistry methods.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including what types of chemical reactions it undergoes, the products of these reactions, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and spectroscopic properties.


Scientific Research Applications

Synthesis Techniques

Novel synthetic routes and reactions are pivotal in creating derivatives of indolizine-1-carboxamide, showcasing the compound's versatility in organic synthesis. For instance, a novel one-pot domino reaction has been developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, highlighting efficient synthesis methods without prior activation or modification (Ziyaadini et al., 2011). Similarly, the Gewald reaction under organocatalyzed aqueous conditions has been utilized for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, simplifying synthesis processes (Abaee & Cheraghi, 2013).

Pharmaceutical Applications

Research into the pharmaceutical applications of thiophene-2-carboxamide derivatives has led to the discovery of potential antibiotic and antibacterial drugs. The synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide as a precursor demonstrates the compound's role in developing treatments for bacterial infections (Ahmed, 2007). Further studies have synthesized substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, showing excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, underscoring the compound's potential in various therapeutic areas (Mahanthesha et al., 2022).

Material Science Applications

The compound's applications extend into materials science, particularly in the development of photoluminescent materials. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines, a class related to indolizine derivatives, exhibit reversible pH-dependent optical properties with a unique blue shift in fluorescence emission when protonated. This behavior underscores the compound's potential in creating materials with tunable optical properties (Outlaw et al., 2016).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.


Please consult with a professional chemist or a relevant expert for a detailed analysis. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-6-4-7-14(12-13)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-27-16/h2-12H,22H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWYRMKZTVCXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(thiophene-2-carbonyl)-N-(m-tolyl)indolizine-1-carboxamide

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